2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCFYKHRSWOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. This is followed by the introduction of the bromophenyl and dimethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Ring
The 4-bromophenyl group is a prime site for substitution due to bromine’s role as a leaving group. This enables reactions such as:
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives .
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Buchwald-Hartwig Amination : Introduction of amine groups via Pd-mediated coupling .
Table 1: Potential NAS Reactions
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker undergoes oxidation and substitution:
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Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO₂-) with H₂O₂ or mCPBA.
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Alkylation/Protonation : Reacts with alkyl halides or acids to form thioethers or thiols .
Acetamide Functionalization
The acetamide group participates in:
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Hydrolysis : Under acidic (HCl, H₂O, reflux) or basic (NaOH, H₂O/EtOH) conditions to yield carboxylic acid.
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Nucleophilic Substitution : Reaction with amines (e.g., NH₂R) to form urea derivatives .
Spirocyclic Triaza System Reactivity
The 1,4,8-triazaspiro[4.5]deca-1,3-diene core may undergo:
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Ring-Opening : Acid-catalyzed hydrolysis to linear diamines.
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Electrophilic Attack : At nitrogen centers, enabling alkylation or acylation .
Table 2: Spirocyclic System Reactivity
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Linear diamine derivative |
| N-Alkylation | R-X, K₂CO₃, DMF | Alkylated spirocyclic product |
Comparative Reactivity with Analogues
Structural analogs highlight the influence of substituents on reactivity:
Stability and Side Reactions
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Photodegradation : The bromophenyl group may undergo debromination under UV light.
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Thermal Decomposition : Above 200°C, the spirocyclic system may fragment .
Key Research Findings
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may enhance biological activity. Studies focus on its interactions with various biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
-
Biological Activity
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits significant antimicrobial activity against a range of pathogens. The bromophenyl group enhances interaction with microbial membranes, leading to increased permeability and cell death.
- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
- Modulation of gene expression related to cell cycle regulation .
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases .
- Industrial Applications
Case Studies and Research Findings
Several studies have highlighted the compound's applications:
- A study focused on its antimicrobial activity , demonstrating effectiveness against both bacterial and fungal strains.
- Another investigation into its anticancer properties revealed that treatment with this compound resulted in significant inhibition of tumor growth in vitro models through apoptosis induction .
- Research into its anti-inflammatory effects indicated a reduction in pro-inflammatory cytokines when tested on human cell lines .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a family of spirocyclic triazaspiro derivatives with modifications at the 8-position (alkyl groups) and the N-substituent of the acetamide moiety. Key analogues include:
Physicochemical and Functional Comparisons
Substituent Effects on Molecular Weight :
- The target compound (513.5 g/mol) is lighter than Compound A (531.47 g/mol) due to the ethyl group (vs. methyl) and dimethylphenyl (vs. dimethoxyphenyl). Methoxy groups increase polarity and molecular weight .
- Compound B, with a sulfonyl group and diazaspiro core, has a simpler structure but lacks the acetamide moiety, reducing its complexity .
- Functional Group Impact: Sulfanyl (S) vs. N-Substituent Polarity: The dimethoxyphenyl group in Compound A increases hydrophilicity compared to the dimethylphenyl group in the target, influencing solubility and bioavailability .
- Compound B’s 1,3-diazaspiro core lacks the triazaspiro system, reducing nitrogen-based hydrogen-bonding capacity .
Research Findings and Data Validation
- Crystallographic Analysis : Structural determination of analogues like Compound B relies on SHELXL for refinement, ensuring accuracy in bond lengths and angles .
- Structure-Property Relationships : The dimethylphenyl group in the target enhances lipophilicity compared to Compound A’s dimethoxyphenyl, as evidenced by lower molecular weight and reduced polarity .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique spirocyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 515.47 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 515.47 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN(CC1)CCC1(N=C1c(cc2)ccc2Br)N=C1SCC(Nc(ccc(OC)c1)c1OC)=O |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the spirocyclic structure allows for high-affinity binding to molecular targets, modulating their activity and leading to various biological effects. Research indicates that the compound may act as an inhibitor or modulator of specific signaling pathways involved in cancer progression.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds within the triazaspiro class. For instance, research on similar spirocyclic compounds has demonstrated significant cytotoxic effects against various cancer cell lines.
A notable study synthesized multiple analogues and evaluated their cytotoxicity, revealing that certain derivatives exhibited up to fifteen-fold increased potency compared to standard anticancer agents . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Enzyme Interaction
The compound has also been studied for its interactions with key enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play critical roles in cell signaling and proliferation . This inhibition can disrupt cancer cell growth and survival.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several triazaspiro compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with similar structural features displayed significant cytotoxicity, suggesting that the spirocyclic structure enhances biological activity .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The study found that the compound effectively reduced kinase activity, leading to decreased proliferation of cancer cells .
Q & A
(Basic) What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis should involve sequential coupling of the spiro-triazaspiro core with the 4-bromophenyl and thioacetamide moieties under anhydrous conditions. Key steps include:
- Nucleophilic substitution at the sulfanyl position using mercaptoacetic acid derivatives.
- Recrystallization from ethanol/water mixtures to enhance purity, as demonstrated in analogous spiro compound syntheses .
- Optimization via Design of Experiments (DoE): Systematically vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP) to maximize yield. Monitor progress using LC-MS with high-resolution columns like Chromolith HPLC .
(Basic) Which analytical techniques are most effective for confirming the structural integrity of this compound, particularly its spirocyclic system?
Methodological Answer:
Combine X-ray crystallography refined via SHELXL with advanced NMR techniques:
- 2D NOESY to confirm spatial proximity of the 8-ethyl group and 4-bromophenyl ring.
- ¹³C DEPT-135 to distinguish quaternary carbons in the spiro[4.5]decane system.
- High-resolution mass spectrometry (HRMS) with ESI+ to verify molecular formula (m/z 567.0823 [M+H]⁺).
Comparative FT-IR with triazaspiro analogs validates sulfanyl and acetamide groups .
(Advanced) How can researchers resolve contradictory bioactivity data between mycobacterial growth inhibition and enzymatic inhibition assays?
Methodological Answer:
Implement orthogonal validation protocols :
- Isothermal titration calorimetry (ITC) with purified Mtb Lpd protein to confirm target engagement.
- Cellular thermal shift assays (CETSA) in mycobacterial lysates to verify compound-protein interaction.
- LogD adjustments (shake-flask method at pH 7.4) to control membrane permeability differences .
- Mechanistic PK/PD modeling to reconcile in vitro vs. whole-cell activity, accounting for efflux pump effects .
(Advanced) What experimental approaches enable structure-activity relationship (SAR) determination for substituents like the ethyl and 2,4-dimethylphenyl groups?
Methodological Answer:
Conduct systematic SAR studies through:
- Parallel synthesis of analogs with varied alkyl chains (ethyl → propyl/butyl) and aryl substituents.
- Biological testing against enzymatic (Lpd IC₅₀) and cellular (MIC against Mtb H37Rv) targets.
- Quantum mechanical calculations (DFT) to map electronic effects on sulfanylacetamide conformation.
- Molecular dynamics simulations (50 ns trajectories) comparing binding stability in Lpd co-crystal structures .
(Basic) What stability-indicating methods are appropriate for evaluating degradation pathways under accelerated storage?
Methodological Answer:
Employ forced degradation studies :
- Photostability testing per ICH Q1B guidelines (UV-A/B irradiation at 320–400 nm).
- Thermal stress (40°C/75% RH for 4 weeks) with degradation analysis via UPLC-PDA-ELSD.
- Acid/base hydrolysis (0.1N HCl/NaOH at 60°C) tracked by ¹H NMR for spiro ring opening.
- Oxidative stability assessment (3% H₂O₂) with sulfoxide derivatives quantified via HRMS .
(Advanced) How should researchers design experiments to investigate off-target effects in eukaryotic systems while maintaining mycobacterial specificity?
Methodological Answer:
Adopt a tiered screening approach :
Counter-screening against human LDH and CYP450 isoforms using fluorometric assays.
Transcriptomic profiling (RNA-seq) of treated THP-1 macrophages to detect unintended signaling modulation.
Comparative molecular docking (human vs. Mtb Lpd homologs) with RMSD analysis of binding poses.
Zebrafish embryo toxicity models (LC₅₀ determination) with histopathological correlation .
Notes on Methodology and Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
